molecular formula C6H12N2O B14905027 6-Oxa-2-azaspiro[3.4]octan-8-amine

6-Oxa-2-azaspiro[3.4]octan-8-amine

Cat. No.: B14905027
M. Wt: 128.17 g/mol
InChI Key: PUDZVZCTDCFNQU-UHFFFAOYSA-N
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Description

6-Oxa-2-azaspiro[34]octan-8-amine is a heterocyclic compound with a unique spiro structure This compound is characterized by the presence of an oxygen atom and a nitrogen atom within its ring system, which contributes to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxa-2-azaspiro[3.4]octan-8-amine can be achieved through several methods. One common approach involves the annulation of a cyclopentane ring or a four-membered ring. These methods utilize readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purification .

Industrial Production Methods: Industrial production methods for this compound typically involve bulk custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 6-Oxa-2-azaspiro[3.4]octan-8-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the oxygen and nitrogen atoms within its structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and bases. The reaction conditions vary depending on the desired transformation, but they generally involve standard laboratory techniques and equipment .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-Oxa-2-azaspiro[3.4]octan-8-amine has a wide range of applications in scientific research. In medicinal chemistry, it is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibit epidermal growth factor receptor (EGFR) inhibitory activities . This makes it a valuable compound in the development of potential cancer therapies.

In organic synthesis, this compound serves as a versatile building block for the construction of complex molecular architectures. Its unique spiro structure allows for the creation of novel compounds with diverse chemical properties.

Mechanism of Action

The mechanism of action of 6-Oxa-2-azaspiro[3.4]octan-8-amine is primarily related to its ability to interact with specific molecular targets. In the context of its EGFR inhibitory activity, the compound binds to the receptor’s active site, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition disrupts cellular processes that are essential for cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Compared to similar compounds, 6-Oxa-2-azaspiro[3.4]octan-8-amine stands out due to its specific spiro structure, which imparts unique chemical and biological properties. Its ability to inhibit EGFR activity distinguishes it from other spiro compounds, making it a valuable candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

6-oxa-2-azaspiro[3.4]octan-8-amine

InChI

InChI=1S/C6H12N2O/c7-5-1-9-4-6(5)2-8-3-6/h5,8H,1-4,7H2

InChI Key

PUDZVZCTDCFNQU-UHFFFAOYSA-N

Canonical SMILES

C1C(C2(CNC2)CO1)N

Origin of Product

United States

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